

Anemoside A3-methyl 6-aminohexanoate as a tool compound for metabolic studies

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Compound of Interest

Compound Name: *Anemoside A3-methyl 6-aminohexanoate*

Cat. No.: *B15576713*

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Application Notes and Protocols: Anemoside A3-methyl 6-aminohexanoate

For Researchers, Scientists, and Drug Development Professionals

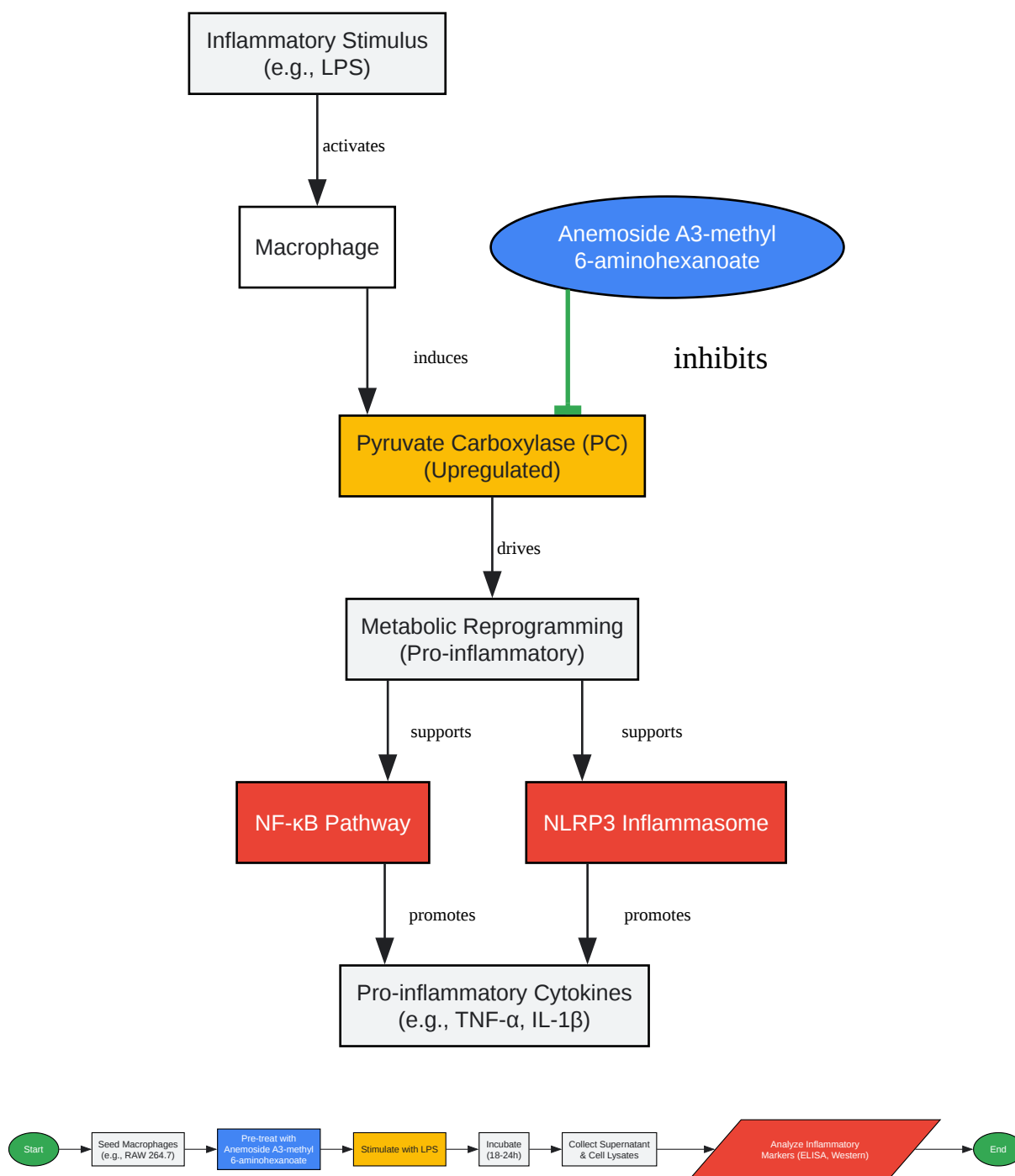
Introduction

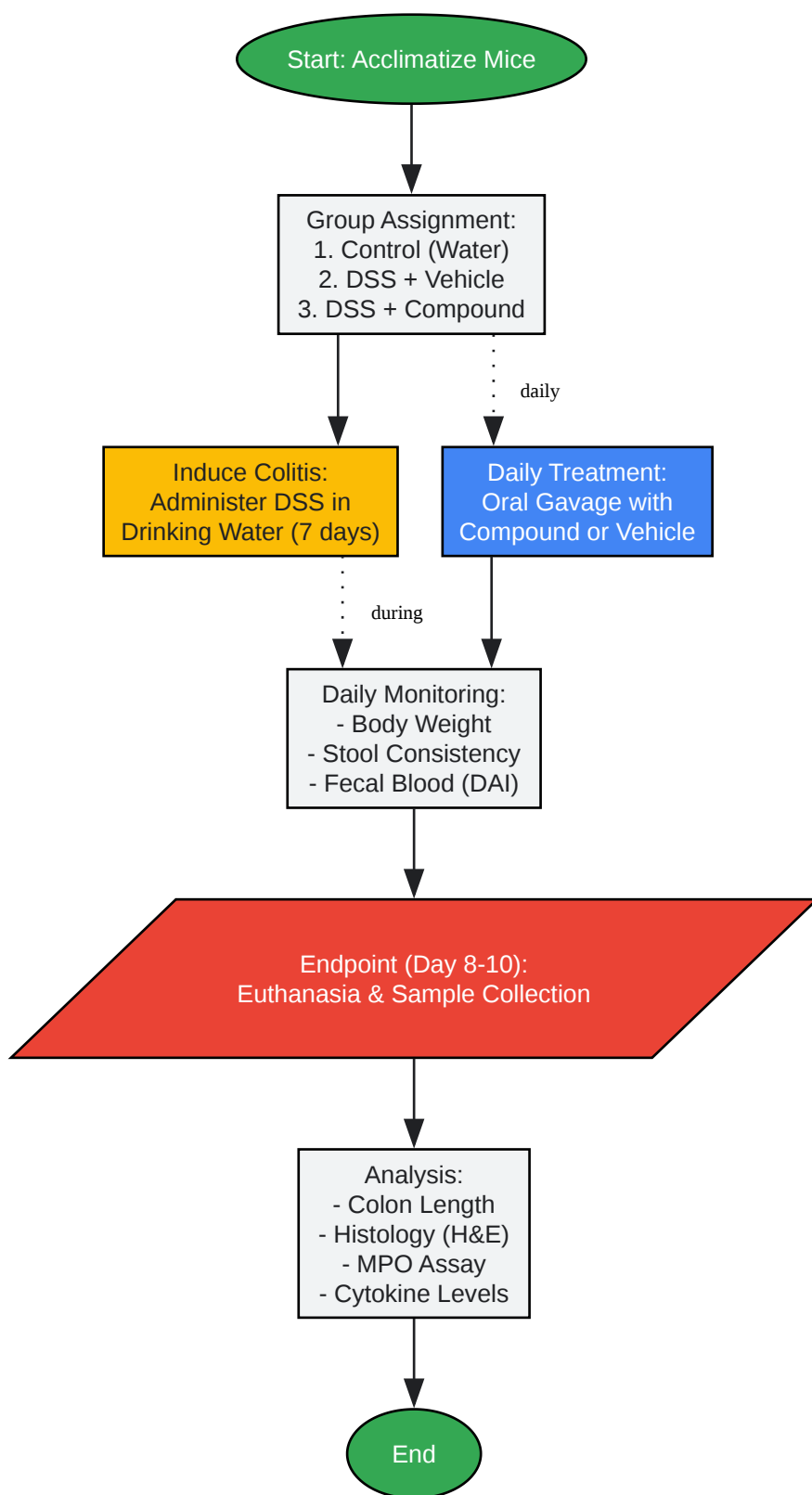
Anemoside A3-methyl 6-aminohexanoate is a semi-synthetic derivative of Anemoside B4 (AB4), a triterpenoidal saponin isolated from *Pulsatilla chinensis*.^{[1][2][3]} This compound has emerged as a potent tool for metabolic studies, particularly in the context of inflammation and immunometabolism. Its utility stems from its specific inhibition of pyruvate carboxylase (PC), a key enzyme in gluconeogenesis and anaplerosis, which plays a crucial role in reprogramming macrophage function during inflammatory responses.^{[1][2][3][4]} Compared to its parent compound, **Anemoside A3-methyl 6-aminohexanoate** (also referred to as A3-6) exhibits significantly enhanced anti-inflammatory activity and a lower effective oral dose in preclinical models of colitis.^{[1][2][3]}

These characteristics make **Anemoside A3-methyl 6-aminohexanoate** an invaluable tool for investigating the metabolic underpinnings of inflammatory diseases, such as inflammatory bowel disease (IBD), and for exploring pyruvate carboxylase as a therapeutic target.^{[1][2][3][5]}

Mechanism of Action

Anemoside A3-methyl 6-aminohexanoate exerts its anti-inflammatory effects by directly targeting and inhibiting pyruvate carboxylase.[1][2][3][4] In inflammatory states, such as those induced by lipopolysaccharide (LPS) in macrophages, PC activity is upregulated. This metabolic shift supports the pro-inflammatory phenotype. By inhibiting PC, **Anemoside A3-methyl 6-aminohexanoate** disrupts this metabolic reprogramming.[5][6] This disruption leads to the downstream inhibition of key inflammatory signaling pathways, including the NF-κB and NLRP3 inflammasome pathways, ultimately reducing the production of pro-inflammatory cytokines and mitigating the inflammatory response.[4]





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